molecular formula C22H23FN4O2 B1680633 Rimacalib CAS No. 215174-50-8

Rimacalib

Cat. No. B1680633
CAS RN: 215174-50-8
M. Wt: 394.4 g/mol
InChI Key: MYTIJGWONQOOLC-HNNXBMFYSA-N
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Description

Rimacalib (also known as SMP 114) is a Ca 2+ /calmodulin-dependent protein kinase II (CaMKII) inhibitor . It has been used in trials studying the treatment of Rheumatoid Arthritis (RA) .


Synthesis Analysis

The chemical formula of Rimacalib is C22H23FN4O2 . The exact mass is 394.18 and the molecular weight is 394.450 . The elemental analysis shows that it contains Carbon (66.99%), Hydrogen (5.88%), Fluorine (4.82%), Nitrogen (14.20%), and Oxygen (8.11%) .


Molecular Structure Analysis

Rimacalib has a complex molecular structure. Its IUPAC name is N '- [3- [ (1 S )-1- (3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Rimacalib has several physico-chemical properties. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds. The topological polar surface area is 76.88. The molecular weight is 394.18 and the XLogP3-AA is 4.27 .

Scientific Research Applications

Rheumatoid Arthritis Treatment

Rimacalib, also known as SMP-114, has been used in clinical trials for the treatment of Rheumatoid Arthritis (RA) . It has been tested in a phase 2, multi-centre, randomised, double-blind, placebo-controlled study evaluating the efficacy, safety, and pharmacokinetics of two doses of Rimacalib (120 mg and 240 mg once daily), administered in combination with ongoing methotrexate treatment in patients with active rheumatoid arthritis .

CaMKII Inhibition

Rimacalib is a CaMKII inhibitor (Calcium/Calmodulin dependent protein kinase II inhibitors) . It has IC50s of 1 μM for CaMKIIα to 30 μM for CaMKIIγ . This inhibition of CaMKII could have potential applications in various diseases where CaMKII plays a crucial role.

Cardiac SR Ca2+ Leak Treatment

Rimacalib has been speculated to be useful in treating cardiac SR Ca2+ leak . This is due to its property as a CaMKII inhibitor, which could potentially help in reducing the leak of calcium ions in the heart.

Immune System Diseases

Rimacalib has potential therapeutic applications in immune system diseases . However, more research is needed to fully understand and validate this application.

Skin and Musculoskeletal Diseases

Rimacalib could potentially be used in the treatment of skin and musculoskeletal diseases . The exact mechanisms and effectiveness of Rimacalib in these diseases are still under investigation.

Translational Medicine

Rimacalib has been associated with translational medicine . Translational medicine aims to “translate” findings from fundamental research into medical practice and meaningful health outcomes.

properties

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rimacalib

CAS RN

215174-50-8
Record name Rimacalib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimacalib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIMACALIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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